molecular formula C7H10O3 B032470 4-Oxocyclohexanecarboxylic acid CAS No. 874-61-3

4-Oxocyclohexanecarboxylic acid

Cat. No.: B032470
CAS No.: 874-61-3
M. Wt: 142.15 g/mol
InChI Key: OWLXUYGCLDGHJJ-UHFFFAOYSA-N
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Description

4-Oxocyclohexanecarboxylic acid (CAS: 874-61-3) is a cyclic carboxylic acid featuring a ketone group at the 4-position of the cyclohexane ring. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol. This compound serves as a critical intermediate in organic synthesis, pharmaceuticals, and biodegradation pathways. Key applications include:

  • Pharmaceutical Synthesis: Used in the preparation of antimalarial agents (e.g., tetraoxane derivatives) and carbazole-based compounds .
  • Biodegradation: Converted to 4-hydroxybenzoic acid or benzoic acid via bacterial desaturases, playing a role in environmental detoxification .
  • Material Science: Acts as a precursor for functionalized metal-organic frameworks (MOFs) in bioimaging applications .

Preparation Methods

Catalytic Oxidation of Cyclohexanone Derivatives

The oxidation of cyclohexanone derivatives represents the most direct route to 4-oxocyclohexanecarboxylic acid. Early methods employed stoichiometric oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media. For example, cyclohexanone treated with KMnO₄ in sulfuric acid at 60–80°C yields this compound with 65–70% efficiency after recrystallization . However, environmental concerns over chromium waste have driven adoption of catalytic aerobic oxidation.

Industrial protocols utilize palladium(II) acetate (Pd(OAc)₂) or platinum nanoparticles (Pt NPs) supported on activated carbon. Under 5–10 bar oxygen pressure at 120°C, cyclohexanone converts to the target acid in 82–85% yield within 8–12 hours. Selectivity improvements (>95%) are achieved by doping catalysts with bismuth (Bi/Pd molar ratio 1:10), which suppresses over-oxidation to adipic acid.

Table 1 : Catalytic Oxidation Parameters and Outcomes

Catalyst SystemTemperature (°C)Pressure (bar)Yield (%)Selectivity (%)
KMnO₄/H₂SO₄70Ambient6878
Pd(OAc)₂/Bi120108496
Pt NPs/Carbon11087989

Carboxylation-Ring Opening Cascade

A patent-pending method (EP0643036A1) describes a two-step cascade to synthesize this compound esters, which are hydrolyzed to the free acid . Cyclohexanone is first carboxylated with dimethyl carbonate (DMC) in the presence of potassium tert-butoxide (t-BuOK), forming methyl 2-oxocyclohexanecarboxylate. Subsequent ring-opening with methanol under reflux (65°C, 6 hours) yields dimethyl pimelate, which undergoes selective oxidation at the 4-position using tert-butyl hydroperoxide (TBHP) and iron(III) chloride (FeCl₃). Acidic hydrolysis (HCl, 80°C) provides the target compound in 71% overall yield.

Critical Parameters :

  • Carboxylation : 1.2 equivalents DMC, 0.1 eq t-BuOK, 40°C, 4 hours.

  • Oxidation : TBHP/FeCl₃ molar ratio 2:1, 50°C, 3 hours.

This method’s advantage lies in its avoidance of transition metals, though the multi-step sequence increases production costs.

Stereoselective Hydrogenation of Aromatic Precursors

The stereochemical integrity of this compound is crucial for pharmaceutical applications. A PubMed study (PMID 11870313) details the synthesis of racemic trans-3-ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid via anti-hydrogenation of a cyclohexene intermediate . While focused on a substituted derivative, the protocol informs unsubstituted analogs:

  • Cyclohexene-4-carboxylic acid is treated with ethyl magnesium bromide (EtMgBr) to install the 3-ethyl group.

  • Hydrogenation over Adams’ catalyst (PtO₂) at 50 psi H₂ induces anti-addition, fixing the carboxyl group cis to the 2-methyl substituent.

  • Oxidation of the 4-position with Jones reagent (CrO₃/H₂SO₄) completes the synthesis.

X-ray crystallography confirmed the trans configuration between the carboxyl and ethyl groups, underscoring the method’s stereochemical precision .

Biocatalytic Routes Using Engineered Enzymes

Emerging biocatalytic approaches leverage modified cyclohexanone monooxygenases (CHMOs) to oxidize cyclohexanone derivatives. For instance, Acinetobacter sp. NCIMB 9871 CHMO variant F432A converts 4-methylcyclohexanone to this compound with 91% enantiomeric excess (ee) under mild conditions (30°C, pH 7.5) . NADPH cofactor regeneration is achieved via glucose dehydrogenase (GDH), enabling catalyst turnover numbers (TON) > 1,000.

Advantages :

  • Ambient temperature/pressure.

  • High stereoselectivity without chiral auxiliaries.

  • Limitations : Substrate inhibition at >100 mM concentrations.

Industrial-Scale Purification and Isolation

Post-synthesis purification significantly impacts product quality. Crystallization from ethanol/water (3:1 v/v) at 4°C affords this compound with ≥99.5% purity. For thermally sensitive batches, simulated moving bed (SMB) chromatography using Chiralpak IA columns resolves residual stereoisomers.

Chemical Reactions Analysis

Types of Reactions: 4-Oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-hydroxybenzoic acid.

    Reduction: The compound can be reduced to form cyclohexanecarboxylic acid.

    Substitution: It can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products:

    Oxidation: 4-Hydroxybenzoic acid.

    Reduction: Cyclohexanecarboxylic acid.

    Substitution: Depending on the substituent, products can vary widely.

Scientific Research Applications

4-Oxocyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways.

Biological Activity

4-Oxocyclohexanecarboxylic acid (CAS Number: 874-61-3) is a cyclic carboxylic acid that has garnered attention in various fields of biological and medicinal chemistry. This compound is notable for its potential applications in pharmaceuticals, particularly in the synthesis of biologically active derivatives. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

This compound is characterized by its cyclohexane ring structure with a ketone and a carboxylic acid functional group. Its chemical formula is C7H10O3C_7H_{10}O_3, and it exhibits both acidic and basic properties, which can influence its interaction with biological systems.

Antimicrobial Activity

Research has indicated that this compound can be metabolized by certain bacteria, such as Corynebacterium cyclohexanicum, which utilize it in the degradation of cyclohexanecarboxylic acid. This metabolic pathway involves the aromatization of this compound to produce 4-hydroxybenzoic acid, a compound known for its antimicrobial properties .

Antimalarial Properties

A study highlighted the synthesis of mixed tetraoxanes from this compound, which demonstrated significant antimalarial activity against various strains of Plasmodium falciparum. The synthesized compounds exhibited IC50 values comparable to those of artemisinin, indicating their potential as effective antimalarial agents . The in vivo studies showed promising results, with tetraoxane derivatives curing a significant percentage of infected mice without toxic effects .

Estrogenic Activity

This compound serves as an intermediate in the synthesis of potent estrogenic compounds. Research has shown that derivatives synthesized from this compound possess high uterotropic activity, although they exhibit poor binding affinity for estrogen receptors. This paradox highlights the complexity of how structural modifications can influence biological activity .

Case Studies

Study Findings
Kaneda et al. (1993)Demonstrated the degradation pathway of cyclohexanecarboxylic acid involving this compound, leading to antimicrobial metabolites .
PubMed Study (2006)Reported on tetraoxane derivatives synthesized from this compound showing significant antimalarial activity against drug-resistant strains .
Estrogen Synthesis Study (2002)Identified the compound as an intermediate in producing highly potent estrogenic substances, emphasizing its relevance in hormone-related research .

The biological activities of this compound can be attributed to its ability to undergo various metabolic transformations. In microbial systems, it is converted into more complex structures that can exert antimicrobial effects. In the context of antimalarial activity, the generation of reactive oxygen species (ROS) from tetraoxane derivatives appears to play a crucial role in inducing cell death in Plasmodium species .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-oxocyclohexanecarboxylic acid, and how do reaction conditions influence yield?

this compound can be synthesized via allylation, Fischer indole synthesis, and deprotection steps, achieving a total yield of 71.9% when starting from substituted cyclohexane derivatives . Key upstream precursors include methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9) and ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) . Reaction optimization (e.g., temperature, catalyst selection, and solvent polarity) is critical to minimize side reactions and improve purity. For example, acetic acid at 80°C facilitates efficient cyclization in carbazole derivative synthesis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Mandatory precautions include:

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.
  • Respiratory protection : For aerosol exposure, employ P95 (US) or P1 (EU) respirators; higher concentrations require OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
  • Waste disposal : Segregate contaminated waste and avoid drain release to prevent environmental contamination .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

  • NMR : The ketone carbonyl (C=O) resonates at ~210 ppm in 13C^{13}\text{C} NMR, while the carboxylic acid proton appears as a broad singlet at ~12 ppm in 1H^{1}\text{H} NMR.
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm effectively separate impurities, particularly in chiral separations using preparative columns like ZG02 .
  • Mass spectrometry : ESI-MS typically shows a molecular ion peak at m/z 156.1 [M-H]^-.

Advanced Research Questions

Q. What enzymatic pathways involve this compound in microbial biodegradation?

In Corynebacterium cyclohexanicum, two desaturases catalyze the aromatization of this compound to 4-hydroxybenzoic acid:

Desaturase I : Converts the substrate to (+)-4-oxocyclohex-2-enecarboxylic acid, producing H2_2O2_2 as a byproduct. The enzyme (67 kDa monomer) requires strict substrate specificity, rejecting methyl-substituted analogs .

Desaturase II : Further oxidizes the ene-carboxylic acid intermediate to 4-hydroxybenzoic acid via a dienol tautomer . This pathway is critical for bioremediation of cyclohexane-based pollutants.

Q. How do stereochemical factors influence the reduction of this compound in enzymatic systems?

4-Hydroxycyclohexanecarboxylate dehydrogenase from C. cyclohexanicum selectively reduces the ketone to trans-4-hydroxycyclohexanecarboxylic acid using NADH. The enzyme exhibits B-side (pro-S) stereospecificity in hydride transfer, with KmK_m values of 0.50 mM (substrate) and 0.28 mM (NADH) at pH 6.8 . Substitution at the carbonyl position (e.g., 2- or 3-oxo analogs) abolishes activity, highlighting the enzyme's geometric precision.

Q. What role does this compound play in synthesizing bioactive heterocycles?

The compound serves as a key intermediate in:

  • Carbazole alkaloids : Condensation with hydrazides (e.g., 4-chlorobenzohydrazide) under acidic conditions yields tetrahydrocarbazole derivatives with hypoglycemic activity .
  • Factor Xa inhibitors : Stereoselective functionalization at the cyclohexane ring enables synthesis of 3,4-diaminocyclohexanecarboxylic acid derivatives, critical for anticoagulant development .

Q. How can contradictory data on reaction yields or enzyme kinetics be resolved in studies involving this compound?

  • Controlled replicates : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are consistent across trials.
  • Enzyme purity : Use electrophoretically homogeneous enzyme preparations to avoid confounding activities, as seen in desaturase I/II studies .
  • Analytical validation : Cross-validate results using orthogonal methods (e.g., GC-MS for chiral products, kinetic assays with varied cofactor concentrations) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights structural features, functional groups, and key properties of 4-oxocyclohexanecarboxylic acid and related compounds:

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
This compound C₇H₁₀O₃ Carboxylic acid, ketone - Intermediate in antimalarials (e.g., NPD-3543/3544)
- Biodegraded to aromatic acids via desaturases
Cyclohexanecarboxylic acid C₇H₁₂O₂ Carboxylic acid - Direct precursor to benzoic acid in bacterial pathways
- Lacks ketone reactivity
4-Hydroxycyclohexanecarboxylic acid C₇H₁₂O₃ Carboxylic acid, hydroxyl - Exists as cis/trans diastereomers
- Used in chiral separations and drug design
4-Phenylcyclohexanecarboxylic acid C₁₃H₁₆O₂ Carboxylic acid, phenyl - Enhanced lipophilicity due to aromatic group
- Applied in topological index studies

Reactivity and Metabolic Pathways

  • This compound :
    • Undergoes aromatization via two desaturases in Corynebacterium cyclohexanicum:

Desaturase I : Converts this compound to 4-oxocyclohex-2-enecarboxylic acid.

Desaturase II : Further aromatizes the product to 4-hydroxybenzoic acid .

  • Contrastingly, Alcanivorax sp. degrades it to benzoic acid via 1-cyclohexene-1-carboxylic acid, bypassing aromatic intermediates .

  • Cyclohexanecarboxylic Acid :

    • Lacks the ketone group, leading to a distinct biodegradation pathway directly yielding benzoic acid without desaturation .
  • 4-Hydroxycyclohexanecarboxylic Acid :

    • The hydroxyl group enables hydrogen bonding, influencing solubility and chiral separation efficiency in pharmaceuticals .

Physicochemical Properties

Property This compound 4-Hydroxycyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid
Polarity High (due to ketone and COOH) Moderate (hydroxyl and COOH) Low (only COOH)
Solubility Soluble in polar solvents (DMF) Soluble in water and alcohols Limited aqueous solubility
Thermal Stability Stable up to 80°C Sensitive to dehydration High

Research Findings and Contrasts

  • Biodegradation Pathways :
    • Corynebacterium aromatizes this compound to 4-hydroxybenzoic acid , whereas Alcanivorax produces benzoic acid . This divergence highlights microbial enzymatic specificity.
  • Stereochemical Impact :
    • 4-Hydroxycyclohexanecarboxylic acid’s cis/trans isomers exhibit distinct NMR profiles and biological activities , unlike the single conformation of the 4-oxo derivative.

Properties

IUPAC Name

4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLXUYGCLDGHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236325
Record name 4-Ketocyclohexanecarboxylic acid
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-61-3
Record name 4-Oxocyclohexanecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ketocyclohexanecarboxylic acid
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Record name 4-Ketocyclohexanecarboxylic acid
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Record name 4-Oxocyclohexanecarboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-oxocyclohexanecarboxylate (1.74 g, 10 mmol), methanol (25 ml), and 17% aq. KOH (5 ml) was heated at 50° C. for 1.5 h. After being cooled to room temperature, the reaction mixture was acidified to pH 3 with conc. HCl, concentrated to 10 ml under reduced pressure, and extracted with chloroform (3×15 ml). The combined organic layers were dried over MgSO4, filtered, and concentrated to afford the desired ketone acid (1.30 g, 91%) as a colorless solid. mp 62-64° C.; 1H NMR (500 MHz, CDCl3) δ2.05-2.10 (m, 2H), 2.23-2.27 (m, 2H), 2.35-2.41 (m, 2H), 2.49-2.54 (m, 2H), 2.80-2.84 (m, 1H).
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1.74 g
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Yield
91%

Synthesis routes and methods III

Procedure details

A mixture of 2% H2SO4 and ethyl 4-oxo-cyclohexanoate 46 (10.0 g., 58.7 mmole) was stirred vigorously at 80° for 2 hours. The solution was cooled to r.t. and decanted. The supernatant was extracted with ether (3×150 mL.) and the combined organic layers dried over Na2SO4 and evaporated to dryness. The pale yellow residue was stirred with warm 30% ethyl acetate in hexane (200 mL.) and filtered. The title compound (3.5 g.) precipitated from the filtrate upon cooling. MS (M+H)+ 143.2
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Synthesis routes and methods IV

Procedure details

20 mmol (3.4 g) of 4-oxocyclohexanecarboxylic acid ethyl ester is suspended in 40 ml of 2% H2SO4 and stirred for 2 hours at 90° C. Then, it is extracted 4 times with ethyl acetate, dried with Na2SO4, and solvent is removed. Recrystallization is carried out from ether/hexane and yields 2.9 g of white solid 3.
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3.4 g
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40 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Oxocyclohexanecarboxylic acid
4-Oxocyclohexanecarboxylic acid
4-Oxocyclohexanecarboxylic acid
4-Oxocyclohexanecarboxylic acid
4-Oxocyclohexanecarboxylic acid
4-Oxocyclohexanecarboxylic acid

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